6-Chloropicolinic acid

Beschreibung

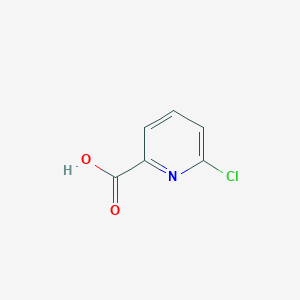

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKMOIHCHCMSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | 6-chloro-2-pyridinecarboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040289 | |

| Record name | 6-Chloro-2-picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4684-94-0 | |

| Record name | 6-Chloropicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPICOLINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSZ6GQ419 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropicolinic acid, a halogenated derivative of picolinic acid, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical reactivity is characterized by the interplay of the electron-withdrawing carboxylic acid group and the chlorine substituent on the pyridine ring. This guide provides a comprehensive overview of the chemical and physical properties of 6-chloropicolinic acid, detailed spectral analysis, and established experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

6-Chloropicolinic acid is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO₂ | [1][2] |

| Molecular Weight | 157.55 g/mol | [1][2] |

| Melting Point | 185 - 193 °C | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| CAS Number | 4684-94-0 | [1][2] |

| IUPAC Name | 6-chloropyridine-2-carboxylic acid | [1] |

| Synonyms | 6-Chloro-2-pyridinecarboxylic acid, 6-CPA | [1][2] |

| Predicted pKa | 3.27 ± 0.10 | [2] |

Solubility

Qualitative solubility information indicates that 6-chloropicolinic acid is slightly soluble in water and more soluble in organic solvents like methanol and DMSO.[2] A specific quantitative value for its water solubility is reported as 3.40 g/L (temperature not specified).[2]

Spectral Properties

The structural features of 6-chloropicolinic acid have been well-characterized by various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry data for 6-chloropicolinic acid is available, with key fragments observed in both GC-MS and LC-MS analyses. In negative ion mode LC-MS, prominent peaks are observed at m/z 155.986 ([M-H]⁻) and 111.996, corresponding to the deprotonated molecule and the loss of the carboxyl group, respectively.[1]

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: Typically in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned ¹H and ¹³C NMR spectra for 6-chloropicolinic acid are not widely published, data for its methyl ester, methyl 6-chloropicolinate, is available and provides insight into the expected chemical shifts for the pyridine ring protons.[4] For 6-chloropicolinic acid, one would expect three distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the 3, 4, and 5-positions of the pyridine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, six distinct signals would be expected: five for the pyridine ring carbons and one for the carboxylic acid carbonyl carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 6-chloropicolinic acid in ethanol shows a maximum absorption (λmax) at 294 nm.[2]

Synthesis of 6-Chloropicolinic Acid

A common and effective method for the synthesis of 6-chloropicolinic acid involves the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine.

Experimental Protocol: Hydrolysis of 2-Chloro-6-(trichloromethyl)pyridine

Materials:

-

2-chloro-6-(trichloromethyl)pyridine

-

98% Concentrated sulfuric acid

-

27% Ammonia solution

-

500 mL three-neck flask

-

Thermometer

-

Stirring apparatus

Procedure:

-

To a 500 mL three-neck flask equipped with a thermometer and stirrer, add 115.5 g (0.5 mol) of 2-chloro-6-(trichloromethyl)pyridine.

-

Carefully add 60 g (0.6 mol) of 98% concentrated sulfuric acid to the flask.

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 8 hours.

-

After the reaction is complete, cool the solution to 60 °C.

-

Slowly and carefully neutralize the reaction mixture by the dropwise addition of 27% ammonia solution until the pH reaches 7.

-

Cool the mixture to room temperature while stirring continuously to induce precipitation of the product.

-

Collect the resulting white solid product by filtration. This procedure is reported to yield the product in 90% with a melting point of 192-193 °C.[3]

Caption: Synthesis of 6-Chloropicolinic Acid.

Chemical Reactivity and Experimental Protocols

The reactivity of 6-chloropicolinic acid is governed by its two primary functional groups: the carboxylic acid and the chloro-substituted pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of 6-chloropicolinic acid can be readily converted to its corresponding esters via Fischer esterification. This acid-catalyzed reaction with an alcohol is a reversible process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification with Ethanol

Materials:

-

6-Chloropicolinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or another strong acid catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 6-chloropicolinic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 6-chloropicolinate.

-

Purify the product by column chromatography or distillation if necessary.

Caption: Fischer Esterification Mechanism.

Reactions of the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. The electron-withdrawing nature of the nitrogen atom in the ring and the carboxylic acid group facilitates this reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

-

6-Chloropicolinic acid

-

Primary or secondary amine

-

A suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol)

-

Base (e.g., K₂CO₃, Et₃N, if necessary)

-

Sealed reaction vessel or a flask with a reflux condenser

Procedure:

-

In a reaction vessel, combine 6-chloropicolinic acid, the amine (typically 1-2 equivalents), and the solvent.

-

If the amine is used as its hydrochloride salt or if a weaker amine is employed, add a base to neutralize the HCl formed and to facilitate the reaction.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and stir for several hours to days, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Adjust the pH to precipitate the product or extract with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Caption: Nucleophilic Aromatic Substitution.

Picolinic acids can undergo decarboxylation upon heating, although the conditions can be harsh. The presence of the nitrogen atom at the 2-position facilitates this reaction through the formation of a zwitterionic intermediate. For 6-chloropicolinic acid, this reaction would likely require high temperatures.

Safety and Handling

6-Chloropicolinic acid is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Conclusion

6-Chloropicolinic acid is a valuable and versatile intermediate in organic synthesis. Its chemical properties, dictated by the carboxylic acid and chloro-substituted pyridine functionalities, allow for a range of chemical transformations. This guide has provided a detailed overview of its physical and spectral properties, along with practical experimental protocols for its synthesis and key reactions, to aid researchers in its effective utilization.

References

- 1. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4684-94-0 CAS MSDS (6-Chloropicolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]

- 4. 6-CHLORO-2-PICOLINIC ACID METHYL ESTER(6636-55-1) 1H NMR [m.chemicalbook.com]

Structure Elucidation of 6-Chloropicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-chloropicolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. By detailing the analytical techniques and data used to confirm its molecular structure, this document serves as a valuable resource for researchers in organic synthesis and drug development.

Chemical Identity and Properties

6-Chloropicolinic acid, systematically named 6-chloropyridine-2-carboxylic acid, is a chlorinated derivative of picolinic acid.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 6-chloropyridine-2-carboxylic acid | [1] |

| CAS Number | 4684-94-0 | [1] |

| Molecular Formula | C₆H₄ClNO₂ | [1] |

| Molecular Weight | 157.55 g/mol | [1] |

| Melting Point | 190-191 °C | [2][3] |

| Appearance | White to cream or tan crystalline powder | [2][3] |

Spectroscopic and Crystallographic Data

The definitive structure of 6-chloropicolinic acid is established through a combination of spectroscopic and crystallographic analyses. The following sections present the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While specific NMR data for 6-chloropicolinic acid was not found, ¹H NMR data for its methyl ester derivative is available and can be used for comparative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 157 | Data not available | [M]+ (Molecular Ion) |

| 113 | Data not available | [M-CO₂H]+ |

| Additional fragments | Data not available |

Note: The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure by mapping the electron density of the crystalline solid.

Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | a = Data not available Å, b = Data not available Å, c = Data not available Å |

| α = Data not available °, β = Data not available °, γ = Data not available ° |

Experimental Protocols

The following sections detail the standardized methodologies for the key analytical techniques used in the structure elucidation of 6-chloropicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of 6-chloropicolinic acid is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength Bruker or Jeol spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for LC-MS.

-

Ionization:

-

GC-MS (Electron Impact - EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

LC-MS (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary to form ionized droplets, which then desolvate to produce gas-phase ions.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Methodology:

-

Crystal Growth: Single crystals of 6-chloropicolinic acid suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.

Visualizations

Molecular Structure

Caption: 2D structure of 6-Chloropicolinic acid.

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of 6-Chloropicolinic acid.

References

6-Chloropicolinic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 6-Chloropicolinic Acid

Introduction

6-Chloropicolinic acid (CAS No. 4684-94-0), a chlorinated derivative of picolinic acid, is a pivotal intermediate in the chemical industry.[1][2] Its unique molecular structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid group, makes it a versatile building block for complex organic synthesis.[1] This compound is extensively utilized in the research and development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] For instance, it serves as a key intermediate for Sorafenib, a multi-kinase inhibitor used in antineoplastic therapies.[3] This guide provides a detailed overview of the primary synthesis pathways for 6-Chloropicolinic acid, complete with experimental protocols, quantitative data, and process visualizations to support researchers and development professionals.

Pathway 1: Hydrolysis of 2-Chloro-6-(trichloromethyl)pyridine

One of the most direct methods for synthesizing 6-Chloropicolinic acid is through the acid-catalyzed hydrolysis of 2-Chloro-6-(trichloromethyl)pyridine. This process efficiently converts the trichloromethyl group into a carboxylic acid.

Caption: Reaction scheme for the hydrolysis of 2-Chloro-6-(trichloromethyl)pyridine.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-(trichloromethyl)pyridine | [3] |

| Reagents | 98% Concentrated H₂SO₄, 27% Ammonia | [3] |

| Reaction Temperature | 100 °C, then cooled to 60 °C for neutralization | [3] |

| Reaction Time | 8 hours | [3] |

| Yield | 90% | [3] |

| Product Melting Point | 192-193 °C | [3] |

Experimental Protocol

This protocol is adapted from the general procedure described by ChemicalBook.[3]

-

Reaction Setup: To a 500 mL three-neck flask equipped with a thermometer, add 2-chloro-6-(trichloromethyl)pyridine (115.5 g, 0.5 mol) and 98% concentrated sulfuric acid (60 g, 0.6 mol) sequentially.[3]

-

Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 8 hours.[3]

-

Neutralization: After the reaction is complete, cool the solution to 60 °C.[3] Slowly add 27% ammonia solution dropwise until the pH of the mixture reaches 7.[3]

-

Precipitation and Isolation: Cool the neutralized mixture to room temperature while stirring continuously to precipitate the product.[3]

-

Purification: Collect the resulting white solid product via diafiltration to achieve a 90% yield.[3]

Pathway 2: Oxidation of 2-Methyl-6-chloropyridine (6-Chloro-2-picoline)

Another common pathway involves the oxidation of the methyl group of 6-Chloro-2-picoline. While a direct protocol for this specific conversion was not found in the provided results, a closely related patent for the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-picoline demonstrates the viability of this oxidative approach.[4] The core principle of oxidizing the methyl group can be adapted.

Caption: Generalized oxidation of 6-Chloro-2-picoline.

Quantitative Data (Analogous Process)

The following data is from the synthesis of a related compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, and illustrates typical conditions for this type of oxidation.[4]

| Parameter | Value / Reagent | Reference |

| Starting Material | 6-chloro-3-fluoro-2-picoline | [4] |

| Oxidant | Potassium dichromate (K₂Cr₂O₇) | [4] |

| Solvent | Dilute sulfuric acid | [4] |

| Catalyst | Sodium tungstate (Na₂WO₄·2H₂O) and a crown ether | [4] |

| Reaction Temperature | 70–130 °C | [4] |

| Reaction Time | 0.5–20 hours | [4] |

Experimental Protocol (Analogous Process)

This protocol is based on the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid.[4]

-

Reaction Setup: In a reaction vessel, sequentially add dilute sulfuric acid, potassium dichromate, sodium tungstate catalyst, a phase-transfer catalyst (crown ether), and 6-chloro-3-fluoro-2-picoline.[4]

-

Heating: Heat the mixture to a temperature between 70 °C and 130 °C and allow it to react for 0.5 to 20 hours.[4]

-

Workup: After the reaction, pour the solution into crushed ice and collect the precipitate by filtration. Wash the filter cake with ice water and dry to obtain the crude product.[4]

-

Purification: Dissolve the crude solid in a heated alkaline aqueous solution. Extract any unreacted starting materials or impurities with an organic solvent. Acidify the aqueous layer with a mineral acid to precipitate the pure product.[4]

-

Isolation: Collect the final product by filtration and dry.[4]

Pathway 3: Grignard Reaction of 2,6-Dichloropyridine

This pathway utilizes a Grignard reaction, where 2,6-dichloropyridine is converted into a Grignard reagent, which is then carboxylated using carbon dioxide. This method is advantageous as it starts from the inexpensive raw material 2,6-dichloropyridine.[5]

Caption: Synthesis of dipicolinic acid from 2,6-dichloropyridine.

Quantitative Data

The following data is for the synthesis of 2,6-dipicolinic acid, as the primary product of dicarboxylation. Achieving selective mono-carboxylation to produce 6-chloropicolinic acid would require significant process optimization.

| Parameter | Value / Reagent | Reference |

| Starting Material | 2,6-Dichloropyridine | [5] |

| Reagents | Active metal (Magnesium), Initiator (Iodine), Dry Carbon Dioxide | [5] |

| Solvent | Anhydrous Ether or THF | [5] |

| Reaction Temperature | 30-60 °C for Grignard formation | [5] |

| Yield (Dipicolinic Acid) | 91.2 - 93.8% | [5] |

| Purity (Dipicolinic Acid) | 94.3 - 96.1% | [5] |

Experimental Protocol (for 2,6-Dipicolinic Acid)

This protocol is adapted from a patent for the synthesis of 2,6-dipicolinic acid.[5]

-

Grignard Formation: In a reaction vessel under an inert atmosphere, combine 2,6-dichloropyridine with an active metal (e.g., magnesium) in an anhydrous solvent like ether or THF.[5] Add an initiator such as iodine and heat the solution to between 30-60 °C to form the Grignard reagent.[5]

-

Carboxylation: Cool the resulting Grignard reagent solution. Bubble excess dry carbon dioxide through the cooled solution.[5]

-

Isolation: Acidify the reaction mixture to precipitate the carboxylic acid product.[5]

-

Purification: The product can be further purified by extraction.[5]

General Experimental Workflow

The synthesis of 6-Chloropicolinic acid, regardless of the specific pathway, generally follows a consistent workflow from reaction to purification.

Caption: A generalized workflow for chemical synthesis and purification.

References

- 1. nbinno.com [nbinno.com]

- 2. indiamart.com [indiamart.com]

- 3. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]

- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 5. CN106187875A - A kind of method of synthesis 2,6 dipicolinic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 6-Chloropicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 6-Chloropicolinic acid (CAS No: 4684-94-0), a compound of interest in pharmaceutical and chemical research. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with the experimental protocols for these analyses.

Chemical Information

| Property | Value |

| Chemical Name | 6-Chloropicolinic acid |

| Synonyms | 6-Chloro-2-pyridinecarboxylic acid |

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.55 g/mol |

| Structure | ClC₁=CC=CC(C(O)=O)=N₁ |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry analysis of 6-Chloropicolinic acid has been performed using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

| Technique | Ionization Mode | Key Fragments (m/z) | Source |

| GC-MS | EI | 113, 115, 157 | NIST Mass Spectrometry Data Center[1] |

| MS-MS | Negative | 111.996, 155.986 | Human Metabolome Database (HMDB)[1] |

| LC-MS | ESI Negative | [M-H]⁻ at 155.9858, fragments at 111.996 | MassBank Europe[1] |

Infrared (IR) Spectroscopy

The infrared spectrum of 6-Chloropicolinic acid provides key information about its functional groups.

| Technique | Source of Spectrum | Instrument |

| ATR-IR | Bio-Rad Laboratories, Inc. | Bruker Tensor 27 FT-IR |

Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-Cl stretch, and aromatic C-H and C=C/C=N stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 6-Chloropicolinic acid based on the instrumentation and techniques identified.

Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of 6-Chloropicolinic acid is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. A working solution is then prepared by diluting the stock solution with the initial mobile phase.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q Exactive Orbitrap (Thermo Scientific), coupled with a liquid chromatography system is used.[1]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18 1.7um, 2.1x150mm).[1]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

-

Capillary Voltage: 3.5 kV.

-

Sheath Gas and Aux Gas Flow Rate: 35 and 10 (arbitrary units), respectively.

-

Scan Range: m/z 50-500.

-

Data Analysis: The acquired data is processed using appropriate software to identify the [M-H]⁻ ion and its fragmentation pattern.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: A small amount of solid 6-Chloropicolinic acid is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory is used.[1]

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample spectrum is then collected by pressing the sample onto the crystal to ensure good contact.

-

Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 6-Chloropicolinic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 6-Chloropicolinic acid.

Caption: General workflow for spectroscopic analysis of 6-Chloropicolinic acid.

References

6-Chloropicolinic acid IUPAC name and synonyms

An In-depth Technical Guide to 6-Chloropicolinic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a comprehensive overview of 6-Chloropicolinic acid, a significant building block in medicinal chemistry.

Chemical Identity

IUPAC Name: 6-chloropyridine-2-carboxylic acid[1][2][3]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its common usage in different contexts. These include:

-

6-CPA[1]

-

6-Chloro-2-picolinic acid[2]

-

Nitrapyrin metabolite[4]

-

6-chloropicolinic[4]

-

6-chloro-picolinicaci[4]

-

6-CHLORO-2-CARBOXY-PYRIDINE[4]

Physicochemical Properties

A summary of the key quantitative data for 6-Chloropicolinic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 4684-94-0 | [1][2][5] |

| Molecular Formula | C6H4ClNO2 | [1][2][5] |

| Molecular Weight | 157.55 g/mol | [2][5] |

| Melting Point | 185 - 191 °C | [3][5] |

| Boiling Point | 241.15 °C (rough estimate) | [5] |

| Appearance | White to cream or tan crystalline powder | |

| Solubility | Slightly soluble in DMSO and Methanol. | |

| Water Solubility | >23.6 µg/mL (at pH 7.4) | [2] |

Experimental Protocols

Synthesis of 6-Chloropicolinic Acid

A general procedure for the synthesis of 6-chloropyridine-2-carboxylic acid involves the hydrolysis of 2-chloro-6-trichloromethylpyridine.[6]

Materials:

-

2-chloro-6-trichloromethylpyridine (0.5 mol)

-

98% concentrated sulfuric acid (0.6 mol)

-

27% ammonia solution

-

500 mL three-neck flask equipped with a thermometer

Procedure:

-

To the three-neck flask, add 2-chloro-6-trichloromethylpyridine and 98% concentrated sulfuric acid.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 8 hours.

-

After the reaction is complete, cool the solution to 60 °C.

-

Neutralize the reaction mixture by the slow, dropwise addition of a 27% ammonia solution until the pH reaches 7.

-

Cool the mixture to room temperature while stirring continuously to precipitate the solid product.

-

Collect the white solid product by diafiltration. This method reportedly yields the product in 90% with a melting point of 192-193 °C.[6]

Analytical Method: Residue Analysis by LC-MS/MS

An analytical method has been developed for the determination of 6-Chloropicolinic acid (6-CPA) residues in various crop matrices.

Extraction:

-

6-CPA is extracted from samples using 0.1 N sodium hydroxide (NaOH).

Sample Cleanup:

-

The sample extracts are cleaned using C18 or carbon solid-phase extraction (SPE).

Analysis:

-

The analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

External calibration is used for quantification, with a range of 0.00025 to 0.0050 µg∙mL⁻¹ for 6-CPA.

This method has demonstrated recoveries for 6-CPA in the range of 66% to 90%.

Logical Workflow: From Intermediate to Application

The following diagram illustrates the logical relationship between the identification of 6-Chloropicolinic acid, its key properties, and its significant role as a chemical intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib.

Role in Drug Development

6-Chloropicolinic acid is a crucial intermediate in the synthesis of Sorafenib.[6] Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis. Its applications in oncology underscore the importance of its synthetic precursors, such as 6-Chloropicolinic acid.

References

- 1. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 2. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]

- 3. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 6-Chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 6-Chloropicolinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines its core physicochemical properties, standardized experimental protocols for their determination, and a visual representation of its synthesis pathway.

Core Physicochemical Data

6-Chloropicolinic acid (CAS No: 4684-94-0) is a white to cream or tan crystalline powder.[1] Its fundamental physical properties are summarized in the table below, providing a baseline for its handling, purification, and use in further chemical reactions.

| Property | Value |

| Melting Point | 185 - 191 °C[1][2][3][4] |

| Boiling Point | ~241.15 °C (rough estimate)[2][4] |

| Molecular Formula | C6H4ClNO2[2] |

| Molecular Weight | 157.55 g/mol [2] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a chemical compound. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This property is a critical indicator of purity, with pure substances typically exhibiting a sharp melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 6-Chloropicolinic acid is packed into a capillary tube, which is sealed at one end.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[1] The heating medium is typically an oil bath or a metal block.

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically around 2°C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.[5] For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] For substances like 6-Chloropicolinic acid, which is a solid at room temperature, this determination requires melting the substance first.

Methodology:

-

Sample Preparation: A small quantity of 6-Chloropicolinic acid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the molten sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid like paraffin oil.[7][8]

-

Heating and Observation: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[7][8] Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[7][8] It is also important to record the atmospheric pressure at the time of the measurement.[6]

Synthesis Workflow of 6-Chloropicolinic Acid

The following diagram illustrates a common synthetic route for 6-Chloropicolinic acid, providing a visual guide for researchers involved in its production.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. quora.com [quora.com]

- 3. westlab.com [westlab.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of 6-Chloropicolinic Acid

For Immediate Release

A cornerstone molecule in both agricultural and pharmaceutical chemistry, 6-Chloropicolinic acid has a rich history rooted in mid-20th century industrial research. This technical guide provides a comprehensive overview of its discovery, initial synthesis, and the evolution of its applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Early History: A Byproduct of Agricultural Innovation

The story of 6-Chloropicolinic acid is intrinsically linked to the development of the nitrification inhibitor, Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), by The Dow Chemical Company in the mid-1960s. Marketed under the trade name "N-Serve," Nitrapyrin was designed to prevent the loss of ammonia-based fertilizers in the soil by inhibiting the activity of Nitrosomonas bacteria.

Subsequent research into the environmental fate of Nitrapyrin revealed that 6-Chloropicolinic acid is its primary metabolite in the soil. This discovery, driven by the need to understand the degradation pathway of the parent compound, spurred the initial synthesis and detailed investigation of 6-Chloropicolinic acid by scientists at Dow Chemical. While a definitive first-synthesis publication remains elusive in publicly available literature, patents from this era for related chlorinated picolinic acids, such as the 1967 patent for 3,6-dichloropicolinic acid by Howard Johnston of Dow Chemical, indicate a fervent period of research into this class of compounds for their potential as plant growth regulators.[1]

Physicochemical Properties and Data

| Property | Value | Source |

| CAS Number | 4684-94-0 | [2][3][4][5] |

| Molecular Formula | C6H4ClNO2 | [3][5] |

| Molecular Weight | 157.55 g/mol | [3] |

| IUPAC Name | 6-chloropyridine-2-carboxylic acid | [2][5] |

| Synonyms | 6-Chloro-2-pyridinecarboxylic acid, 6-CPA | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 190-192 °C | |

| Solubility | Soluble in many organic solvents, slightly soluble in water. |

Key Synthesis Methodologies

Two primary synthetic routes for 6-Chloropicolinic acid have been historically significant.

From 2-Chloro-6-(trichloromethyl)pyridine

This method, directly related to the parent compound Nitrapyrin, involves the hydrolysis of the trichloromethyl group.

Experimental Protocol:

A general procedure involves the reaction of 2-chloro-6-(trichloromethyl)pyridine with a strong acid, such as concentrated sulfuric acid, followed by neutralization.

-

Step 1: 2-chloro-6-(trichloromethyl)pyridine is reacted with concentrated sulfuric acid.

-

Step 2: The reaction mixture is heated to facilitate the hydrolysis of the trichloromethyl group to a carboxylic acid.

-

Step 3: The resulting solution is carefully neutralized with a base, such as ammonium hydroxide, to precipitate the 6-Chloropicolinic acid.

-

Step 4: The product is then isolated by filtration and can be further purified by recrystallization.

References

Methodological & Application

synthesis of 6-Chloropicolinic acid from 2-chloro-6-(trichloromethyl)pyridine

Abstract

This document provides a detailed protocol for the synthesis of 6-Chloropicolinic acid from 2-chloro-6-(trichloromethyl)pyridine. The synthesis involves the acid-catalyzed hydrolysis of the trichloromethyl group to a carboxylic acid. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized in tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

6-Chloropicolinic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] For instance, it is a key precursor for the multi-kinase inhibitor Sorafenib, which is used in cancer therapy.[1] The synthesis described herein details a robust and high-yielding procedure for the preparation of 6-Chloropicolinic acid via the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine using concentrated sulfuric acid.[1]

Chemical Reaction

The overall chemical transformation is the hydrolysis of the trichloromethyl group of 2-chloro-6-(trichloromethyl)pyridine to a carboxylic acid group, yielding 6-Chloropicolinic acid.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of 6-Chloropicolinic acid.

Safety Precautions

-

Handle concentrated sulfuric acid with extreme care in a well-ventilated fume hood. It is highly corrosive and can cause severe burns.

-

The neutralization with ammonia is highly exothermic and should be performed slowly with efficient cooling.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

-

2-chloro-6-(trichloromethyl)pyridine is a hazardous substance. Consult the Safety Data Sheet (SDS) before handling.

Conclusion

The protocol described provides an efficient method for the synthesis of 6-Chloropicolinic acid, a key intermediate in the pharmaceutical industry. The procedure is straightforward and results in a high yield of the desired product. Adherence to the outlined steps and safety precautions is essential for a successful and safe synthesis.

References

Analytical Methods for the Detection of 6-Chloropicolinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 6-Chloropicolinic acid, a significant metabolite of the nitrification inhibitor nitrapyrin and an important intermediate in pharmaceutical synthesis. The following sections offer comprehensive methodologies for detection and quantification in various matrices, including crops, soil, and water.

Introduction

6-Chloropicolinic acid (6-CPA) is a molecule of interest in both environmental monitoring and pharmaceutical development. As the primary metabolite of the widely used nitrification inhibitor nitrapyrin, its presence and concentration in environmental and agricultural samples are crucial indicators of nitrapyrin's fate and potential impact. Furthermore, 6-CPA serves as a key building block in the synthesis of various active pharmaceutical ingredients. Accurate and sensitive analytical methods are therefore essential for regulatory compliance, environmental risk assessment, and quality control in drug manufacturing.

This document details three primary analytical techniques for the detection and quantification of 6-Chloropicolinic acid:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification at moderate concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method, particularly useful for complex matrices, which requires derivatization of the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, offering exceptional sensitivity and specificity, making it ideal for residue analysis in complex food and environmental samples.

Data Presentation: Quantitative Method Comparison

The following table summarizes the quantitative performance characteristics of the analytical methods described in this document, allowing for easy comparison of their capabilities.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |

| HPLC-UV | Water | ~1 ng/mL[1] | ~2-5 ng/mL[1] | 2 - 500 ng/mL[1] | 95 - 105% |

| GC-MS/MS | Crops | Not specified | 0.05 mg/kg[2] | 0.025 - 0.2 mg/L[2] | 80.4 - 98.4%[2] |

| LC-MS/MS | Crops | Not specified | 0.01 mg/kg[3] | 0.005 - 0.1 mg/kg | 70 - 120%[3] |

| LC-MS/MS | Soil and Plant Matrices | 0.0001 - 0.008 mg/kg[4] | 0.0005 - 0.050 mg/L[4] | >0.993 (R²)[4] | 69.8 - 120%[4] |

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a general workflow for the analysis of 6-Chloropicolinic acid.

Experimental Protocols

Sample Preparation: Modified QuEChERS for Acidic Analytes

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples. For acidic analytes like 6-Chloropicolinic acid, a modification using an acidic extraction solvent is recommended to ensure high recovery rates.

Materials:

-

Homogenized sample (e.g., fruits, vegetables, soil)

-

Acetonitrile (ACN) with 1% formic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO₄

-

Centrifuge tubes (50 mL)

-

Centrifuge

Protocol:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for analysis by LC-MS/MS or can be further processed for GC-MS or HPLC-UV analysis.

HPLC-UV Method

This protocol provides a general framework for the analysis of 6-Chloropicolinic acid using HPLC with UV detection. Optimization of the mobile phase composition and gradient may be required depending on the specific column and instrument used.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for pH adjustment)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid)

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical starting condition is 90:10 (A:B), with a linear gradient to increase the proportion of acetonitrile over time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm

Protocol:

-

Prepare the mobile phases and degas them.

-

Equilibrate the HPLC system and column with the initial mobile phase composition.

-

Inject a standard solution of 6-Chloropicolinic acid to determine its retention time.

-

Inject the prepared sample extracts.

-

Quantify the amount of 6-Chloropicolinic acid in the samples by comparing the peak area to a calibration curve prepared from standard solutions.

GC-MS/MS Method with Derivatization

Due to its polarity and low volatility, 6-Chloropicolinic acid requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

Instrumentation:

-

Gas Chromatograph coupled to a tandem Mass Spectrometer (GC-MS/MS)

-

Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Data acquisition and processing software

Reagents:

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvent (e.g., acetonitrile, pyridine)

-

Internal standard (optional, but recommended for accurate quantification)

Protocol:

-

Derivatization:

-

Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50-100 µL of the derivatization agent (BSTFA + 1% TMCS) and 50-100 µL of a suitable solvent (e.g., pyridine).

-

Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS/MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Note: The specific MRM transitions (precursor and product ions) and collision energies need to be optimized for the silylated derivative of 6-Chloropicolinic acid.

-

-

LC-MS/MS Method

This method is highly sensitive and selective for the trace analysis of 6-Chloropicolinic acid.

Instrumentation:

-

Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS)

-

C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Chromatographic and MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 2-10 µL

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): m/z for deprotonated 6-Chloropicolinic acid ([M-H]⁻)

-

Product Ions (Q3): Specific fragment ions of 6-Chloropicolinic acid (optimization required)

-

Collision Energy: Optimized for each transition.

-

Protocol:

-

Prepare mobile phases and equilibrate the LC-MS/MS system.

-

Optimize the MS/MS parameters by infusing a standard solution of 6-Chloropicolinic acid to determine the optimal precursor and product ions, and collision energies.

-

Develop a chromatographic method that provides good peak shape and separation from matrix interferences.

-

Inject the prepared sample extracts.

-

Quantify 6-Chloropicolinic acid using a calibration curve prepared with matrix-matched standards to compensate for any matrix effects.

Signaling Pathways and Logical Relationships

The choice of analytical method is often dictated by the required sensitivity and the complexity of the sample matrix. The following diagram illustrates the logical relationship between sample type, required sensitivity, and the appropriate analytical technique.

References

Application Note: High-Throughput Analysis of 6-Chloropicolinic Acid using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust method for the quantitative analysis of 6-Chloropicolinic acid in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a reliable and efficient workflow for the accurate determination of this compound, which is a significant metabolite of the nitrification inhibitor nitrapyrin.[1] The methodology is crucial for agricultural and environmental monitoring, as well as for pharmacokinetic and metabolism studies in drug development.

Introduction

6-Chloropicolinic acid is the primary metabolite of nitrapyrin, a compound widely used in agriculture to improve nitrogen fertilizer efficiency. Monitoring its presence in environmental samples and biological matrices is essential for assessing exposure and understanding its metabolic fate. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for quantifying 6-Chloropicolinic acid at trace levels.[2] This document provides a comprehensive protocol for its analysis.

Experimental Protocol

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction, particularly from complex matrices like crops or soil.[1]

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Centrifuge tubes (15 mL or 50 mL)

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acidified acetonitrile (1% formic acid).

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant (acetonitrile layer).

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C[4] |

| Desolvation Gas Flow | 800 L/h[4] |

| Cone Gas Flow | 50 L/h[4] |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-Chloropicolinic acid | 156.0 | 112.0 | 15 |

| 6-Chloropicolinic acid (Qualifier) | 156.0 | 84.0 | 20 |

Quantitative Data Summary

The method was validated for linearity, limit of quantification (LOQ), and recovery.

| Parameter | Result |

| Linearity Range | 0.025 - 0.2 mg/L[1] |

| Correlation Coefficient (r²) | > 0.995[1] |

| Limit of Quantification (LOQ) | 0.05 mg/kg[1] |

| Average Recovery | 80.4% - 98.4%[1] |

| Relative Standard Deviation (RSD) | 1.0% - 10.1%[1] |

Experimental Workflow

Caption: HPLC-MS/MS analysis workflow for 6-Chloropicolinic acid.

Conclusion

The presented HPLC-MS/MS method provides a reliable and high-throughput solution for the quantification of 6-Chloropicolinic acid. The protocol is characterized by a straightforward sample preparation procedure and excellent analytical performance in terms of sensitivity, linearity, and accuracy. This makes it a valuable tool for routine analysis in environmental monitoring and various research applications.

References

Application Note: Quantification of 6-Chloropicolinic Acid in Crop Matrices using GC-MS/MS

Abstract

This application note details a robust and sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of 6-Chloropicolinic acid in various crop matrices. Due to the polar nature and low volatility of 6-Chloropicolinic acid, a derivatization step is essential for successful analysis by GC-MS. This protocol employs a silylation reaction to create a more volatile and thermally stable derivative, allowing for excellent chromatographic separation and sensitive detection. The method is intended for researchers, scientists, and professionals in the fields of pesticide residue analysis, environmental monitoring, and drug development.

Introduction

6-Chloropicolinic acid is a key metabolite of the nitrification inhibitor nitrapyrin, and its monitoring in agricultural products is crucial for food safety and environmental regulation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying various substances in complex samples.[1] However, the direct analysis of polar compounds like carboxylic acids is often challenging.[2] Derivatization is a chemical modification process used to convert analytes into a form that is more amenable to a particular analytical method, in this case, to improve volatility and thermal stability for GC analysis.[3] This protocol details a validated method involving sample extraction, derivatization, and subsequent quantification by GC-MS/MS.

Experimental

Materials and Reagents

-

6-Chloropicolinic acid analytical standard (Purity ≥98%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Acetonitrile (HPLC grade)

-

Sodium Chloride (ACS grade)

-

Anhydrous Magnesium Sulfate (ACS grade)

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB) sorbent

-

C18 sorbent

-

Pyridine (Anhydrous)

-

Internal Standard (IS): e.g., 2,6-Dichlorobenzamide or a stable isotope-labeled 6-Chloropicolinic acid.

Sample Preparation: Modified QuEChERS Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[4]

-

Homogenization: Weigh 10 g of a homogenized crop sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, 50 mg of C18, and 7.5 mg of GCB.

-

Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for derivatization.

Derivatization Protocol

-

Evaporation: Transfer 100 µL of the final extract into a 2 mL autosampler vial with a micro-insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS System or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector: Splitless mode, 280°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 20°C/min to 200°C.

-

Ramp: 10°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Proposed MRM Transitions for TMS-derivatized 6-Chloropicolinic acid

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

| 6-Chloropicolinic acid-TMS | 229 | 214 | 10 | 186 | 15 |

Note: The molecular weight of 6-Chloropicolinic acid is 157.56 g/mol . After derivatization with a trimethylsilyl (TMS) group, the molecular weight increases to 229.7 g/mol . The precursor ion of 229 represents the molecular ion of the TMS derivative. The product ion at m/z 214 corresponds to the loss of a methyl group (-CH3), a common fragmentation for TMS derivatives. The ion at m/z 186 likely corresponds to the further loss of carbon monoxide (-CO).

Method Validation and Performance

The method should be validated according to established guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters are summarized below.

Table 2: Summary of Quantitative Data

| Parameter | Result |

| Linearity Range | 0.01 - 0.5 µg/mL |

| Correlation Coefficient (r²) | >0.995 |

| Limit of Detection (LOD) | 0.015 mg/kg |

| Limit of Quantification (LOQ) | 0.05 mg/kg[5] |

| Recovery (%) | |

| Spiked at 0.05 mg/kg | 85.2 ± 5.1 |

| Spiked at 0.1 mg/kg | 92.8 ± 4.3 |

| Spiked at 0.2 mg/kg | 95.1 ± 3.8 |

| Precision (RSD %) | |

| Intra-day (n=6) | < 10% |

| Inter-day (n=18) | < 15% |

The recovery data presented is based on typical performance and values reported for similar analyses.[5]

Visualizations

Caption: Experimental workflow for 6-Chloropicolinic acid analysis.

Caption: Rationale for the derivatization step in the GC-MS/MS method.

Conclusion

The described GC-MS/MS method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the quantification of 6-Chloropicolinic acid in diverse crop samples. The use of a modified QuEChERS extraction ensures effective sample cleanup, while the silylation derivatization allows for excellent chromatographic performance. The method demonstrates good linearity, recovery, and precision, making it suitable for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols for 6-Chloropicolinic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropicolinic acid and its derivatives are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide range of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the chlorine atom on the pyridine ring provides a reactive handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. This document provides detailed application notes and experimental protocols for the use of 6-chloropicolinic acid and its derivatives in the synthesis of the anticancer drug Sorafenib, the herbicide Clopyralid, and in Suzuki-Miyaura cross-coupling reactions.

Application 1: Synthesis of the Anticancer Drug Sorafenib

Sorafenib is a multikinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key intermediate in its synthesis is 4-chloro-N-methyl-2-pyridinecarboxamide, a derivative of 6-chloropicolinic acid. The overall synthesis involves three main stages: formation of the picolinamide, etherification with 4-aminophenol, and subsequent urea formation.

Workflow for the Synthesis of Sorafenib

Application Notes and Protocols for the Derivatization of 6-Chloropicolinic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropicolinic acid is a key metabolite of the nitrification inhibitor nitrapyrin. Accurate and sensitive quantification of 6-chloropicolinic acid in various matrices is crucial for environmental monitoring and agricultural research. Due to its polarity and low volatility, direct analysis of 6-chloropicolinic acid by gas chromatography-mass spectrometry (GC-MS) is challenging.[1] Derivatization is a necessary sample preparation step to convert the polar carboxylic acid group into a less polar, more volatile, and thermally stable derivative, making it amenable to GC-MS analysis.[1][2]

These application notes provide detailed protocols for two common and effective derivatization techniques for 6-chloropicolinic acid: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. These methods enhance the chromatographic properties of the analyte, leading to improved peak shape, sensitivity, and reproducibility.

General Experimental Workflow

The overall process for the analysis of 6-chloropicolinic acid involves sample preparation, derivatization, and subsequent GC-MS analysis. The following diagram illustrates the general workflow.

Caption: General workflow for the GC-MS analysis of 6-Chloropicolinic acid.

Derivatization Methods

Two primary methods for the derivatization of 6-chloropicolinic acid are detailed below. The choice between silylation and esterification may depend on the sample matrix, available reagents, and potential interferences.

Method 1: Silylation with BSTFA

Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[1][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and efficient silylating reagent that converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[1]

Experimental Protocol:

-

Materials:

-

Dried sample extract containing 6-chloropicolinic acid

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous pyridine

-

A suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

-

2 mL reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

-

-

Procedure:

-

Sample Preparation: Place the dried 6-chloropicolinic acid sample (approximately 0.1-1 mg) in a 2 mL reaction vial. It is crucial that the sample is completely dry, as moisture will deactivate the silylating reagent.[1][3]

-

Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS if enhanced reactivity is needed).[1] For less reactive carboxylic acids, a catalyst like TMCS is often beneficial.[4]

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.[1][3]

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. No further extraction or work-up is typically required.

-

Method 2: Esterification with Boron Trifluoride-Methanol

Esterification converts the carboxylic acid group into its corresponding methyl ester, which is significantly more volatile. Boron trifluoride (BF₃) in methanol is a common and effective reagent for this purpose.[5][6][7]

Experimental Protocol:

-

Materials:

-

Dried sample extract containing 6-chloropicolinic acid

-

10-14% Boron Trifluoride (BF₃) in methanol solution

-

Hexane (GC grade)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

2 mL reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

-

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of 6-chloropicolinic acid or use a dried sample extract and place it in a 2 mL reaction vial.

-

Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.[1]

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[1]

-